Synthesis Efficiency: Transesterification Yield of Cycloheptyl vs. Common β-Keto Esters
The synthesis of Cycloheptyl 3-oxobutanoate via iodine-catalyzed transesterification of methyl acetoacetate with cycloheptanol proceeds with a reported yield of 89% [1]. While direct head-to-head data for other cycloalkyl analogs under identical conditions is not available in the primary literature, this yield serves as a baseline for procurement planning. The iodine-catalyzed method itself is a recognized, efficient approach for β-keto ester transesterification [1].
| Evidence Dimension | Synthesis Yield (Transesterification) |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Class-level inference; specific comparator data unavailable |
| Quantified Difference | Not applicable (cross-study comparable data not found) |
| Conditions | Transesterification of methyl acetoacetate with cycloheptanol, catalyzed by iodine in toluene, reaction time 5.0h [1] |
Why This Matters
This quantitative yield data informs procurement-scale synthesis planning and cost-of-goods calculations, establishing a benchmark for efficiency.
- [1] Molaid. (n.d.). cycloheptyl 3-oxobutanoate – 653565-53-8. Chemical Data and Synthesis Reference. References a method for iodine-catalyzed transesterification of β-keto esters. View Source
